2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative known for its diverse biological activities. Quinazolinones are a class of heterocyclic compounds that have garnered significant attention due to their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves the reaction of 2-fluorobenzyl chloride with 2-mercaptoquinazolin-4(3H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced under specific conditions to yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic activities.
Industry: Potential use in the development of agrochemicals and veterinary products.
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing biofilm formation and virulence . Additionally, it may act on various enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-4(3H)-quinazolinone
- **2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- **2-[(3-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
2-[(2-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one stands out due to its specific substitution pattern, which imparts unique biological activities. The presence of the 2-fluorobenzyl group enhances its antimicrobial and anticancer properties compared to other quinazolinone derivatives.
Properties
Molecular Formula |
C15H11FN2OS |
---|---|
Molecular Weight |
286.3 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methylsulfanyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H11FN2OS/c16-12-7-3-1-5-10(12)9-20-15-17-13-8-4-2-6-11(13)14(19)18-15/h1-8H,9H2,(H,17,18,19) |
InChI Key |
BIQBIUOAEFJLEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=O)N2)F |
Origin of Product |
United States |
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